molecular formula C8H12O2 B1368803 4-Methylidenecyclohexane-1-carboxylic acid CAS No. 934-69-0

4-Methylidenecyclohexane-1-carboxylic acid

Cat. No.: B1368803
CAS No.: 934-69-0
M. Wt: 140.18 g/mol
InChI Key: DENSHBNKGSMOIU-UHFFFAOYSA-N
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Description

4-Methylidenecyclohexane-1-carboxylic acid is an organic compound with the molecular formula C8H12O2 It is a derivative of cyclohexane, featuring a carboxylic acid group and a methylene group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylidenecyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclohexanone with formaldehyde in the presence of a base to form 4-Methylidenecyclohexanone. This intermediate is then subjected to a carboxylation reaction using carbon dioxide and a suitable catalyst to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale reactions under controlled conditions. The process may include the use of high-pressure reactors for the carboxylation step and continuous flow systems to ensure efficient production. The purity of the final product is often enhanced through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methylidenecyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methylene group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Methylidenecyclohexanone or 4-Methylidenecyclohexanal.

    Reduction: 4-Methylidenecyclohexanol.

    Substitution: Various halogenated derivatives of this compound.

Scientific Research Applications

4-Methylidenecyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methylidenecyclohexane-1-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes and proteins, affecting their activity. The methylene group can participate in electrophilic or nucleophilic reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1-carboxylic acid: Lacks the methylene group, resulting in different reactivity and applications.

    4-Methylcyclohexane-1-carboxylic acid: Similar structure but with a methyl group instead of a methylene group.

    Cyclohexane-1,4-dicarboxylic acid: Contains two carboxylic acid groups, leading to different chemical properties.

Uniqueness

4-Methylidenecyclohexane-1-carboxylic acid is unique due to the presence of both a carboxylic acid group and a methylene group on the cyclohexane ring

Properties

IUPAC Name

4-methylidenecyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-6-2-4-7(5-3-6)8(9)10/h7H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENSHBNKGSMOIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564475
Record name 4-Methylidenecyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934-69-0
Record name 4-Methylenecyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylidenecyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylidenecyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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